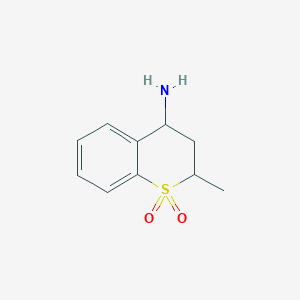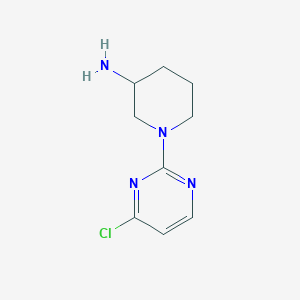![molecular formula C10H14N2O3 B11892819 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-oxo-1-azaspiro[45]dec-2-ene-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. For example, a high-yield synthesis of a related compound, spirotetramat, involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules such as spirotetramat and related derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
2-Amino-4-oxo-1-azaspiro[45]dec-2-ene-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-amino-4-hydroxy-1-azaspiro[4.5]deca-1,3-diene-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c11-8-6(9(14)15)7(13)10(12-8)4-2-1-3-5-10/h13H,1-5H2,(H2,11,12)(H,14,15) |
Clave InChI |
WAIKRHIBSZXIJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=C(C(=N2)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)









